N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2S/c1-7-16-9(21-19-7)5-15-10(20)8-6-22-12(17-8)18-11-13-3-2-4-14-11/h2-4,6H,5H2,1H3,(H,15,20)(H,13,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOYIPLLLOOXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole and thiazole rings One common approach is to first synthesize the 3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety, followed by its reaction with the appropriate thiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use in drug development.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an antimicrobial or anticancer agent.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself via the pyrimidin-2-ylamino group, which may enhance hydrogen-bonding interactions with biological targets compared to pyridinyl (in ) or isoxazole (in ) substituents.
- The 3-methyl-1,2,4-oxadiazole moiety in the target compound likely improves metabolic stability relative to pyrrole-substituted oxadiazoles (in ), as methyl groups reduce susceptibility to oxidative metabolism .
2.2 Pharmacological and Physicochemical Properties
- The pyrimidine ring may confer selectivity for ATP-binding pockets in kinases .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous thiazole carboxamides (e.g., coupling of preformed oxadiazole and thiazole intermediates) . However, introducing the pyrimidinylamino group may require additional steps, such as Buchwald-Hartwig amination .
2.3 Challenges and Opportunities
- Data Gaps: Limited experimental data (e.g., solubility, stability) necessitate further characterization.
- Isomerization Risks : Analogous compounds (e.g., pyrazolotriazolopyrimidines in ) exhibit isomerization under certain conditions, which could complicate the target compound’s stability in acidic/basic environments.
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, a pyrimidine ring, and a thiazole carboxamide. These components are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and thiazole derivatives. For instance, compounds with oxadiazole rings have demonstrated significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by Zhang et al. evaluated several oxadiazole derivatives for their anticancer activity using the TRAP PCR-ELISA assay. The most potent compound exhibited an IC50 of 1.18 ± 0.14 µM against multiple cancer cell lines, outperforming standard treatments like staurosporine .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | ACHN | 0.87 |
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, related thiazole derivatives have been identified as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative effects against hematological and solid tumor cell lines .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the oxadiazole and thiazole scaffolds have shown promising antimicrobial activity. Research indicates that certain derivatives can effectively combat resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
A review highlighted that oxadiazole derivatives exhibited significant activity against Mycobacterium tuberculosis strains. One particular derivative demonstrated effective inhibition with a long half-life and favorable pharmacokinetic properties .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Begin with nucleophilic substitution reactions using halogenated intermediates. For example, react a thiazole-4-carboxamide precursor with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole-thiazole linkage .
- Step 2 : Introduce the pyrimidin-2-ylamino group via amination. Use coupling agents like EDCI/HOBt in anhydrous DMF at 60°C for 12 hours to ensure regioselectivity .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C improves reaction kinetics), and stoichiometric ratios (1.1:1 excess of nucleophilic agents to minimize side products).
- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹ for carboxamide, C=N at ~1600 cm⁻¹ for oxadiazole) .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methyl group on the oxadiazole ring appears as a singlet at δ 2.5 ppm in ¹H NMR, while the pyrimidine NH resonates at δ 8.2–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.12) and fragments (e.g., loss of CO from the carboxamide group) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating the compound’s therapeutic potential?
- In Vitro Screening :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test inhibitory effects on kinases (e.g., GSK-3β) using fluorescence-based assays .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
- Strategy :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for cyclization (e.g., oxadiazole formation) .
- Reaction Path Search : Apply the AFIR method to explore alternative routes, such as iodine-mediated cyclization in DMF, which minimizes sulfur byproducts .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for coupling reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Cause Analysis :
- Assay Variability : Compare protocols for inconsistencies (e.g., cell line passage number, serum concentration). Replicate assays under standardized conditions .
- Structural Confounders : Synthesize analogs (e.g., replacing the 3-methyl group with halogens) to isolate substituent effects on activity .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values from kinase assays) and apply statistical models (ANOVA) to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- SAR Framework :
- Core Modifications : Replace the thiazole ring with triazole (e.g., ) to assess impact on solubility and target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring to enhance π-π stacking with kinase active sites .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with GSK-3β’s ATP-binding pocket) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS .
- Plasma Stability : Incubate with rat plasma (1 mg/mL) and quantify remaining compound using LC-MS/MS at 0, 1, 2, and 4 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
